molecular formula C14H19NO4S B2811802 3-[1-(Benzenesulfonyl)piperidin-4-yl]propanoic acid CAS No. 1267262-71-4

3-[1-(Benzenesulfonyl)piperidin-4-yl]propanoic acid

Katalognummer: B2811802
CAS-Nummer: 1267262-71-4
Molekulargewicht: 297.37
InChI-Schlüssel: NXGSIQNUZNHRJF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[1-(Benzenesulfonyl)piperidin-4-yl]propanoic acid (CAS: 904511-55-3) is a piperidine-derived compound featuring a benzenesulfonyl group at the 1-position of the piperidine ring and a propanoic acid moiety at the 4-position. Its molecular formula is C15H20N2O5S, with a molecular weight of 340.4 g/mol . This compound is primarily used as a versatile scaffold in medicinal chemistry and drug discovery, though commercial availability is currently discontinued .

Eigenschaften

IUPAC Name

3-[1-(benzenesulfonyl)piperidin-4-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c16-14(17)7-6-12-8-10-15(11-9-12)20(18,19)13-4-2-1-3-5-13/h1-5,12H,6-11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXGSIQNUZNHRJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCC(=O)O)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Benzenesulfonyl)piperidin-4-yl]propanoic acid typically involves the reaction of acrylic acid with benzenesulfonyl hydrazide . The reaction conditions often include the use of a solvent such as methanol, and the reaction is carried out at room temperature. The product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then isolated and purified using techniques such as distillation and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

3-[1-(Benzenesulfonyl)piperidin-4-yl]propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to form sulfonamides.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols are used under basic conditions.

Major Products

The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

3-[1-(Benzenesulfonyl)piperidin-4-yl]propanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: It is used in the manufacture of agricultural chemicals and dyestuffs.

Wirkmechanismus

The mechanism of action of 3-[1-(Benzenesulfonyl)piperidin-4-yl]propanoic acid involves its interaction with specific molecular targets. It can act as an alkylating agent, modifying the structure of proteins and nucleic acids. This interaction can disrupt normal cellular processes, leading to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Nitrogen

The piperidine nitrogen substituent significantly alters physicochemical and biological properties. Key analogs include:

Table 1: Substituent and Molecular Properties Comparison
Compound Name (CAS) Substituent on Piperidine-N Molecular Formula Molecular Weight (g/mol) Key Characteristics Reference
3-[1-(Benzenesulfonyl)piperidin-4-yl]propanoic acid (904511-55-3) Benzenesulfonyl C15H20N2O5S 340.4 Electron-withdrawing; discontinued
3-(1-Benzyl-4-piperidyl)propanoic acid (N/A) Benzyl C15H21NO2 248.3 Hydrolyzed intermediate; mp 78°C
3-(1-Acetylpiperidin-4-yl)propanoic acid (131417-49-7) Acetyl C10H17NO3 199.2 Labile to hydrolysis; safety data listed
3-(1-(Benzyloxycarbonyl)piperidin-4-yl)propanoic acid (63845-33-0) Cbz (Benzyloxycarbonyl) C16H21NO4 291.3 Protective group; XLogP3: 2.2
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)propanoic acid (N/A) Boc (tert-butoxycarbonyl) C13H23NO4 261.3 Protective group; density 1.112 g/cm³
3-(4-Benzylpiperazin-1-yl)propanoic acid (174525-87-2) Benzylpiperazine C14H20N2O2 248.3 Piperazine core; synthetic intermediate
Key Observations:
  • Electronic Effects : The benzenesulfonyl group (target compound) is strongly electron-withdrawing, increasing carboxylic acid acidity compared to electron-donating groups like benzyl or Boc .
  • Lipophilicity : The Cbz and benzyl groups enhance lipophilicity (e.g., XLogP3 = 2.2 for Cbz analog ), whereas the sulfonyl group may reduce membrane permeability.
  • Protective Groups : Boc and Cbz analogs are widely used in peptide synthesis for temporary N-protection, whereas the benzenesulfonyl group is less common in this role .

Biologische Aktivität

3-[1-(Benzenesulfonyl)piperidin-4-yl]propanoic acid, with the chemical formula C14H19NO4S and a molecular weight of 297.37 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

The compound has the following structural characteristics:

  • Molecular Formula : C14H19NO4S
  • CAS Number : 1267262-71-4
  • SMILES Notation : C1CC(CCC(O)=O)CN(C1)S(c1ccccc1)(=O)=O

Biological Activity Overview

Research into this compound has highlighted several areas of biological activity:

  • Antimicrobial Activity :
    • The compound has shown promise against various bacterial strains, particularly Gram-positive bacteria. Studies indicate that it exhibits bactericidal effects, inhibiting protein synthesis and nucleic acid production. The minimum inhibitory concentration (MIC) values for certain strains range from 15.625 to 125 μM, demonstrating significant antibacterial properties against Staphylococcus aureus and Enterococcus faecalis .
  • Enzyme Inhibition :
    • Preliminary data suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition could lead to therapeutic applications in managing metabolic disorders or infections .
  • Biofilm Inhibition :
    • The compound demonstrates moderate to good activity against biofilms formed by pathogenic bacteria, which are known to be resistant to conventional antibiotics. For instance, it has been reported to inhibit biofilm formation in MRSA (Methicillin-resistant Staphylococcus aureus) with a minimum biofilm inhibitory concentration (MBIC) of approximately 62 μg/mL .

The mechanism by which this compound exerts its biological effects is not fully elucidated but appears to involve:

  • Targeting Bacterial Ribosomes : By inhibiting protein synthesis, the compound disrupts bacterial growth and replication.
  • Interference with Nucleic Acid Synthesis : This action may also contribute to its bactericidal effects, particularly in biofilm-associated bacteria where traditional antibiotics often fail .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with similar piperidine derivatives can be informative:

Compound NameStructureMIC (μM)Activity
3-(Piperidin-1-ylsulfonyl)benzoic acidSimilar structure31.108 - 62.216Antibacterial
N-butylazetidine-3-carboxamideDifferent substituents>125Less active
N-phenylazetidine-3-carboxamideDifferent substituents>100Less active

Case Studies

Several studies have provided insights into the efficacy and potential applications of this compound:

  • Study on Antibacterial Efficacy :
    In a controlled laboratory setting, the compound was tested against clinical isolates of MRSA. Results indicated that it significantly reduced bacterial counts compared to untreated controls, supporting its potential as an alternative therapeutic agent .
  • Biofilm Disruption Study :
    A study focusing on biofilm-forming pathogens demonstrated that treatment with this compound led to a notable reduction in biofilm biomass compared to standard treatments like ciprofloxacin, highlighting its unique mechanism of action against resistant strains .

Q & A

Q. What are the recommended synthetic strategies for 3-[1-(Benzenesulfonyl)piperidin-4-yl]propanoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including sulfonylation of piperidine derivatives followed by carboxylation. Key steps:
  • Sulfonylation : React piperidine with benzenesulfonyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine as base) to form the benzenesulfonyl-piperidine intermediate.
  • Propanoic Acid Formation : Introduce the propanoic acid moiety via alkylation or Michael addition, ensuring pH control (e.g., using NaHCO₃) to prevent side reactions.
  • Optimization : Yield improvements (e.g., >60%) require inert atmospheres (N₂/Ar) and low temperatures (0–5°C) during critical steps to suppress hydrolysis or oxidation .

Q. How can structural confirmation of this compound be achieved, and what analytical techniques are critical?

  • Methodological Answer : Combine NMR (¹H, ¹³C, 2D-COSY), FT-IR , and mass spectrometry for unambiguous identification:
  • NMR : Key signals include the benzenesulfonyl aromatic protons (δ 7.5–8.0 ppm) and piperidine protons (δ 1.5–3.0 ppm). The carboxylic acid proton may appear as a broad peak (δ ~12 ppm) .
  • FT-IR : Confirm the sulfonyl group (S=O stretch at ~1150–1350 cm⁻¹) and carboxylic acid (O-H stretch at 2500–3300 cm⁻¹) .
  • X-ray Crystallography : Resolve stereochemistry and confirm the piperidine ring conformation .

Q. What safety precautions are essential when handling this compound in the lab?

  • Methodological Answer :
  • Eye/Skin Protection : Wear nitrile gloves and goggles. In case of exposure, flush eyes with water for 15 minutes and wash skin with soap .
  • Toxicology : Limited data exist; assume acute toxicity. Use fume hoods to avoid inhalation of fine particles .
  • Waste Disposal : Neutralize carboxylic acid groups with NaOH before disposal in designated organic waste containers .

Advanced Research Questions

Q. How can conflicting solubility data for this compound in polar vs. non-polar solvents be resolved?

  • Methodological Answer :
  • Contradiction Analysis : Solubility discrepancies arise from protonation states. The carboxylic acid group (pKa ~4.5) enhances solubility in basic aqueous solutions (pH >5). In non-polar solvents (e.g., DCM), the neutral form dominates, reducing solubility.
  • Experimental Design : Perform pH-dependent solubility studies using UV-Vis spectroscopy or HPLC. Compare results in buffered solutions (pH 3–9) and organic solvents .

Q. What strategies optimize its pharmacokinetic properties for in vivo studies?

  • Methodological Answer :
  • Prodrug Design : Esterify the carboxylic acid (e.g., ethyl ester) to improve membrane permeability. Hydrolyze in vivo via esterases to release the active form .
  • SAR Studies : Modify the benzenesulfonyl group (e.g., fluorination at para-position) to enhance metabolic stability. Monitor plasma half-life in rodent models .

Q. How does the compound interact with biological targets such as GPCRs or enzymes?

  • Methodological Answer :
  • Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with GPCRs (e.g., serotonin receptors). The piperidine ring may occupy hydrophobic pockets, while the sulfonyl group stabilizes hydrogen bonds .
  • In Vitro Assays : Test inhibition of enzymes (e.g., kinases) using fluorescence-based assays. IC₅₀ values can guide dose-response studies .

Q. How to address inconsistencies in reported biological activity across cell lines?

  • Methodological Answer :
  • Variable Control : Standardize cell culture conditions (e.g., passage number, serum concentration). Use isogenic cell lines to eliminate genetic variability.
  • Mechanistic Studies : Perform RNA-seq or proteomics to identify off-target effects. Compare results with structurally similar compounds (e.g., 3-(4-hydroxy-3-nitrophenyl)propanoic acid) to isolate structure-activity relationships .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.